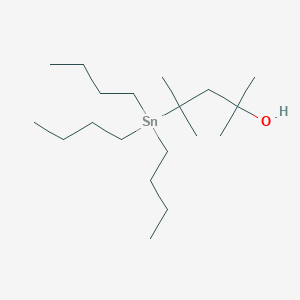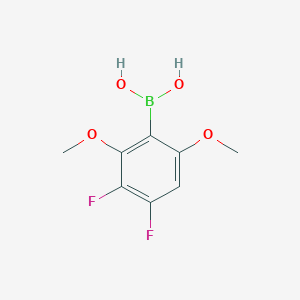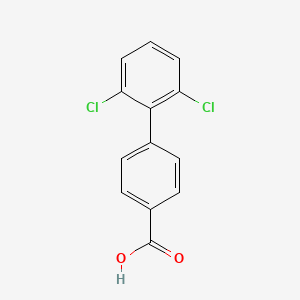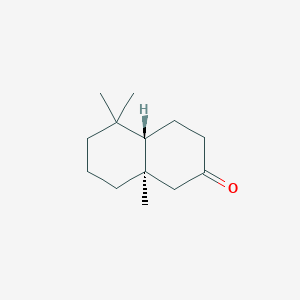
1-Methyl-2-trimethylsilanylmethyl-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-trimethylsilanylmethyl-benzene is an organic compound characterized by the presence of a benzene ring substituted with a methyl group and a trimethylsilanylmethyl group. This compound is notable for its unique structural features, which include the incorporation of a silicon atom bonded to three methyl groups. The presence of the trimethylsilanylmethyl group imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-trimethylsilanylmethyl-benzene typically involves the reaction of benzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the trimethylsilanylmethyl group. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring high purity of the final product.
化学反应分析
Types of Reactions: 1-Methyl-2-trimethylsilanylmethyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the trimethylsilanylmethyl group to a simpler methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of 1-Methyl-2-methyl-benzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
1-Methyl-2-trimethylsilanylmethyl-benzene finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules for enhanced stability and activity.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Methyl-2-trimethylsilanylmethyl-benzene involves its interaction with various molecular targets. The trimethylsilanylmethyl group can act as a protecting group in organic synthesis, temporarily shielding reactive sites on molecules. This allows for selective reactions to occur at other positions on the molecule. The compound’s effects are mediated through its ability to stabilize intermediates and facilitate specific chemical transformations.
相似化合物的比较
Trimethylsilylbenzene: Similar structure but lacks the additional methyl group.
Tetramethylsilane: Contains four methyl groups bonded to silicon but lacks the benzene ring.
1,2,3-Trimethylbenzene: Contains three methyl groups on the benzene ring but no silicon atom.
Uniqueness: 1-Methyl-2-trimethylsilanylmethyl-benzene is unique due to the presence of both a benzene ring and a trimethylsilanylmethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in specialized applications.
属性
CAS 编号 |
4225-37-0 |
|---|---|
分子式 |
C11H18Si |
分子量 |
178.35 g/mol |
IUPAC 名称 |
trimethyl-[(2-methylphenyl)methyl]silane |
InChI |
InChI=1S/C11H18Si/c1-10-7-5-6-8-11(10)9-12(2,3)4/h5-8H,9H2,1-4H3 |
InChI 键 |
PGHJBXBQQYSTPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)
![2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B14145842.png)



![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)


![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)



![3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole](/img/structure/B14145904.png)
